2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
Description
Properties
Molecular Formula |
C10H12Cl2O |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O/c1-6-3-7(2)5-8(4-6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI Key |
YRJYMOLNEIACDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(Cl)Cl)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dichloro 1 3,5 Dimethylphenyl Ethanol
Stereoselective and Regioselective Synthesis Strategies
Achieving specific stereoisomers and controlling the position of chemical modifications are paramount in modern organic synthesis. The following sections detail methodologies pertinent to the synthesis of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. ethz.ch This substrate-controlled method allows for the creation of a defined relative configuration. ethz.ch After the desired stereocenter is established, the auxiliary is removed and can often be recycled. ethz.ch This approach is particularly valuable when enantioselective reactions provide suboptimal enantioselectivities, offering a reliable, albeit sometimes longer, path to highly enantioenriched products. ethz.ch For the synthesis of chiral alcohols like 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, a chiral auxiliary could be attached to a precursor, such as 3,5-dimethylphenylglyoxal, to direct the stereoselective reduction of the ketone or the addition of a dichloromethyl nucleophile.
Table 1: Comparison of Stereoselective Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | An enantiopure group is temporarily attached to the substrate to direct a stereoselective transformation. ethz.ch | High diastereoselectivity, reliable, auxiliary can be recycled. ethz.ch | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other. | Atom-economical, high turnover numbers possible. | Catalyst development can be challenging, may have substrate limitations. |
| Chiral Pool Synthesis | A readily available, enantiopure natural product is used as the starting material. ethz.ch | Access to enantiomerically pure materials. | Limited to the stereochemistry of the available starting materials. |
Asymmetric catalysis aims to produce one enantiomer of a product selectively. While direct asymmetric catalytic chlorination to form the dichloromethyl group in 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol is not extensively documented, related transformations provide insight into potential strategies. For instance, the asymmetric reduction of the precursor ketone, 1-(3,5-dimethylphenyl)ethanone, can furnish a chiral alcohol. Biocatalytic methods, using enzymes like alcohol dehydrogenases (ADHs) from organisms such as Lactobacillus kefir, have been employed for the asymmetric reduction of similar ketones, for instance, yielding enantiopure alcohols. researchgate.net Plant-mediated bioreductions have also shown success in the asymmetric reduction of prochiral ketones, offering an environmentally friendly approach. researchgate.net
Another relevant area is the catalytic chlorination of olefins. While this introduces chlorine to a double bond rather than forming a dichloromethyl group directly, the principles of controlling stereochemistry are applicable. nih.gov
Directed chlorination involves the use of a directing group to control the regioselectivity of a chlorination reaction. This strategy is crucial for selectively functionalizing a specific position in a complex molecule. For the synthesis of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, a directing group could be employed to facilitate the chlorination at the C2 position of a 1-(3,5-dimethylphenyl)ethanol (B390827) precursor.
The oxidative chlorination of olefins using reagents like Selectfluor in combination with a chloride source such as tetrabutylammonium (B224687) chloride (TBAC) has been shown to be an effective method for producing dichloro compounds from a variety of unsaturated substrates. nih.gov This methodology can be applied to both aliphatic and aromatic olefins, with reaction conditions optimized for different substrates. nih.gov For example, the chlorination of styrene (B11656) derivatives proceeds efficiently under these conditions. nih.gov
Table 2: Conditions for Oxidative Chlorination of Olefins
| Substrate Type | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Aliphatic Alkene | Selectfluor, TBAC | 100 | 2 | 98 |
| Styrene | Selectfluor, TBAC | 100 | 2 | High |
Multistep Convergent and Divergent Synthetic Routes
The construction of a molecule like 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol can be approached through either a linear sequence or more complex convergent or divergent strategies. lumenlearning.com A convergent synthesis involves preparing different fragments of the molecule separately before combining them in the final stages. lumenlearning.com This approach is often more efficient for complex targets. A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures.
Functionalization of the 3,5-dimethylphenyl ring itself can be achieved through standard electrophilic aromatic substitution reactions, with the two methyl groups directing incoming electrophiles to the ortho and para positions.
The introduction of the dichloroethanol unit is a crucial transformation. A common method for creating a 2,2-dichloroethanol (B146553) structure is through the reduction of a corresponding dichloroacetyl precursor. For example, dichloroacetyl chloride can be reduced using a hydride source like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether. orgsyn.org This reaction proceeds by the addition of hydride to the carbonyl group of the acid chloride.
A plausible retrosynthetic approach for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol would involve a Grignard reaction between a 3,5-dimethylphenylmagnesium halide and dichloroacetaldehyde (B1201461). Alternatively, the addition of a dichloromethyl anion equivalent to 3,5-dimethylbenzaldehyde (B1265933) would also yield the target structure.
The planning of such multistep syntheses often benefits from a retrosynthetic analysis, where one works backward from the final product to identify suitable precursors. openstax.org This logical approach helps in organizing the sequence of reactions and identifying potential challenges. openstax.org
Coupling Strategies and Optimized Reaction Conditions
The core challenge in synthesizing 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol lies in the precise formation of the carbon-carbon bond between the 3,5-dimethylphenyl moiety and the dichloroethanol fragment. Two principal strategies are plausible for achieving this transformation: a Grignard-type coupling reaction and a Friedel-Crafts acylation followed by reduction.
Grignard Reagent Addition: This is a direct and powerful method for C-C bond formation. wikipedia.org The strategy involves the nucleophilic addition of an organometallic species, specifically a 3,5-dimethylphenylmagnesium halide (a Grignard reagent), to the electrophilic carbonyl carbon of dichloroacetaldehyde. organic-chemistry.org The Grignard reagent is typically prepared in situ from the corresponding aryl halide (e.g., 1-bromo-3,5-dimethylbenzene) and magnesium metal in an anhydrous ether solvent. wikipedia.org
The reaction mechanism begins with the attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product. nih.gov
Friedel-Crafts Acylation Followed by Reduction: This two-step approach first constructs a ketone intermediate, 2,2-dichloro-1-(3,5-dimethylphenyl)ethan-1-one, which is then reduced to the target alcohol. The initial Friedel-Crafts acylation involves the reaction of m-xylene (B151644) with dichloroacetyl chloride or dichloroacetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of m-xylene to form the ketone. sigmaaldrich.com
Following the acylation, the resulting dichloroketone is reduced to the desired secondary alcohol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a common and effective choice for converting ketones to alcohols. nih.gov
The table below outlines and compares the optimized conditions for these synthetic strategies.
| Parameter | Grignard Reagent Addition | Friedel-Crafts Acylation & Reduction |
|---|---|---|
| Key Reagents | 1-Bromo-3,5-dimethylbenzene (B43891), Mg, Dichloroacetaldehyde | m-Xylene, Dichloroacetyl chloride, AlCl₃, NaBH₄ |
| Solvent | Anhydrous diethyl ether or THF | Acylation: Dichloromethane or CS₂; Reduction: Methanol or Ethanol |
| Catalyst | None (Mg is a reagent) | Stoichiometric AlCl₃ or other Lewis acid for acylation |
| Temperature | Grignard formation: Reflux; Addition: 0°C to RT | Acylation: 0°C to RT; Reduction: 0°C to RT |
| Key Considerations | Strictly anhydrous conditions are essential to prevent quenching of the Grignard reagent. wikipedia.org | The ketone product of acylation is deactivated, preventing further reactions. organic-chemistry.org Stoichiometric amounts of the Lewis acid are often required. organic-chemistry.org |
Green Chemistry Approaches and Sustainable Synthesis
In modern synthetic chemistry, the principles of green chemistry are paramount, guiding the development of processes that are environmentally benign and resource-efficient. These principles can be applied to the synthesis of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol through the adoption of solvent-free methods, maximization of atom economy, and the use of renewable resources.
Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org Addition reactions are inherently more atom-economical than substitution or elimination reactions, as they incorporate all reactant atoms into the final product. acs.org
| Synthetic Pathway | Ideal Reaction | Theoretical Atom Economy (%) | Primary Byproducts |
|---|---|---|---|
| Grignard Addition | C₈H₉MgBr + C₂H₂Cl₂O → C₁₀H₁₂Cl₂O + Mg(OH)Br (after workup) | High | Magnesium salts |
| Friedel-Crafts & Reduction | C₈H₁₀ + C₂HCl₂OCl → C₁₀H₁₀Cl₂O + HCl (then reduction) | Lower | HCl, Lewis acid waste, borate (B1201080) salts |
Solvent-Free Methodologies: Eliminating volatile organic solvents is a primary goal of green synthesis. For the Friedel-Crafts acylation step, solvent-free conditions can be achieved by using a heterogeneous catalyst. For example, zinc oxide has been demonstrated as an effective catalyst for Friedel-Crafts acylations under solvent-free conditions, often assisted by microwave irradiation to accelerate the reaction. organic-chemistry.orgijcce.ac.ir Similarly, the reduction of the ketone intermediate can be performed under solvent-free conditions using a solid-supported reducing agent.
Renewable Feedstocks: The aromatic starting material, m-xylene (1,3-dimethylbenzene), is traditionally derived from petroleum. nih.gov However, significant research is focused on producing key aromatic compounds from renewable biomass. nih.govresearchgate.net Lignin, a major component of lignocellulosic biomass, is the largest natural source of aromatic structures on Earth and can be processed to yield valuable aromatic feedstocks, including xylenes. rsc.orgacs.org Terpenes, another class of compounds available from plants, can also be converted into aromatic chemicals. google.com Utilizing these bio-derived feedstocks would significantly improve the sustainability profile of the synthesis.
Environmentally Benign Reagents: The reduction of the ketone intermediate in the Friedel-Crafts pathway provides a key opportunity to introduce greener reagents. While sodium borohydride is effective, catalytic methods offer superior environmental performance.
Catalytic Transfer Hydrogenation (CTH): This technique avoids the use of metal hydrides and hazardous hydrogen gas. liv.ac.uk It employs a catalyst, often based on ruthenium or iridium, to transfer hydrogen from a safe donor molecule (like isopropanol (B130326) or formic acid) to the ketone. liv.ac.uktandfonline.comrsc.org CTH reactions are often highly efficient, proceeding with low catalyst loadings under mild conditions. researchgate.net
Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), offer a highly selective and environmentally friendly method for ketone reduction. tudelft.nltaylorfrancis.com These biocatalysts operate in aqueous media under mild temperature and pH conditions, and they can provide high enantioselectivity if a chiral product is desired. The use of whole-cell biocatalysts can further simplify the process and facilitate catalyst recycling. researchgate.net For the Grignard pathway, replacing traditional ether solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, enhances the sustainability of the process. gordon.edu
| Process Step | Conventional Method | Green Alternative | Advantage |
|---|---|---|---|
| Aromatic Source | m-Xylene from petroleum | m-Xylene from biomass (lignin) rsc.org | Renewable feedstock, reduced carbon footprint |
| Ketone Reduction | Sodium borohydride (NaBH₄) | Catalytic Transfer Hydrogenation or Biocatalytic Reduction (KREDs) tudelft.nl | Avoids stoichiometric metal waste, milder conditions, high selectivity |
| Grignard Solvent | Diethyl ether, THF | 2-Methyltetrahydrofuran (2-MeTHF) gordon.edu | Higher boiling point, potentially renewable source, improved safety |
| Acylation Catalyst | Homogeneous AlCl₃ | Heterogeneous solid acid catalyst (e.g., ZnO) organic-chemistry.org | Catalyst recyclability, easier workup, potential for solvent-free conditions |
Scale-Up Considerations and Process Intensification in Synthetic Design
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, efficiency, and cost. Both the Grignard and Friedel-Crafts routes present specific scale-up challenges that can be addressed through process intensification, particularly with continuous flow chemistry.
Challenges in Batch Scale-Up:
Grignard Reactions: The formation of Grignard reagents is notoriously exothermic and can have an unpredictable induction period, creating significant safety risks in large batch reactors. gordon.eduyoutube.com Furthermore, the reagents are highly sensitive to moisture and air, requiring stringent control over the reaction environment. wikipedia.org
Friedel-Crafts Acylations: These reactions are also often exothermic. The use of stoichiometric amounts of AlCl₃ leads to the generation of large quantities of acidic, corrosive waste during aqueous workup, posing significant challenges for disposal and equipment maintenance.
Process Intensification with Continuous Flow: Continuous flow chemistry offers a powerful solution to many of these scale-up problems. rsc.org In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. This approach provides several key advantages over traditional batch processing:
Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of hazardous material or reactive intermediate is present at any given time. youtube.com This is particularly crucial for managing the exothermicity of Grignard reagent formation.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat removal, enabling precise temperature control and preventing thermal runaways. youtube.com This leads to more consistent product quality and fewer side reactions.
Increased Efficiency and Purity: The rapid mixing and precise control over residence time in a flow system can lead to higher yields and purities compared to batch reactions. rsc.org For Grignard reactions, continuous processing can minimize the formation of the Wurtz coupling byproduct. youtube.com
Automation and Integration: Flow systems are well-suited for automation and can be integrated into multi-step sequences, where the output of one reactor flows directly into the next. rsc.orgresearchgate.net This can streamline the entire synthesis, for example, by coupling a continuous Grignard reaction directly with a subsequent quenching or reaction step, or by integrating an in-line purification module. researchgate.netacs.org
For the synthesis of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, a continuous flow process could be designed where a solution of 1-bromo-3,5-dimethylbenzene is passed through a packed bed of magnesium to generate the Grignard reagent, which is then immediately mixed with a stream of dichloroacetaldehyde in a second reactor module. chemicalindustryjournal.co.uk This approach mitigates the risks of batch Grignard synthesis and allows for safe, controlled, and scalable production. gordon.edu
Elucidation of Chemical Reactivity and Transformation Pathways of 2,2 Dichloro 1 3,5 Dimethylphenyl Ethanol
Nucleophilic Substitution Reactions at the Chlorinated Carbon Centers
The two chlorine atoms on the C2 position of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol render this carbon center electrophilic and susceptible to nucleophilic attack. The proximity of the hydroxyl group can also influence the reaction pathways, potentially participating in or directing the substitution.
Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution), each with distinct stereochemical consequences. youtube.com
SN2 Pathway: An SN2 reaction at the dichlorinated carbon would involve a backside attack by a nucleophile, displacing one of the chloride ions in a single, concerted step. youtube.com This mechanism typically results in an inversion of stereochemistry at the reaction center. youtube.com Given the steric hindrance from the adjacent 3,5-dimethylphenyl group and the other chlorine atom, the SN2 pathway might be somewhat impeded. However, for strong, unhindered nucleophiles, this pathway remains a possibility.
SN1 Pathway: An SN1 reaction would proceed through a two-step mechanism involving the initial departure of a chloride ion to form a carbocation intermediate. youtube.com The stability of this carbocation is a crucial factor. The resulting carbocation at the C2 position would be an α-chloro-α-aryl-stabilized carbocation, which could exhibit some degree of stability. The subsequent attack of a nucleophile on this planar carbocation can occur from either face, leading to a mixture of stereoisomers (racemization if the carbon were chiral and the product is chiral).
The choice between SN1 and SN2 pathways is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. Polar protic solvents would favor the SN1 mechanism, while polar aprotic solvents would favor the SN2 pathway. youtube.com
The electrophilic nature of the dichlorinated carbon suggests reactivity with a wide range of nucleophiles.
Oxygen Nucleophiles: Reaction with oxygen nucleophiles, such as hydroxide (B78521) ions or alkoxides, would be expected to lead to the substitution of one or both chlorine atoms. For instance, reaction with sodium hydroxide could potentially yield a diol, although elimination reactions might compete.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can act as nitrogen nucleophiles, leading to the formation of amino-alcohols. The reaction would likely proceed via an SN2 mechanism, particularly with less sterically hindered amines.
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are generally excellent nucleophiles and would be expected to react readily with 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol. libretexts.orgmasterorganicchemistry.com Thiolates are known to be potent nucleophiles in SN2 reactions. libretexts.orgmasterorganicchemistry.com The reaction with a thiol, such as thiophenol, in the presence of a base would likely lead to the displacement of one or both chlorine atoms to form the corresponding thioether(s).
Carbon Nucleophiles: Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or enolates, could also participate in substitution reactions. nih.gov However, the strong basicity of many of these nucleophiles might favor side reactions like deprotonation of the alcohol or elimination.
Hypothetical Reactivity with Various Nucleophiles
| Nucleophile | Expected Product(s) | Predominant Mechanism |
|---|---|---|
| Hydroxide (OH⁻) | 2-chloro-1-(3,5-dimethylphenyl)ethane-1,2-diol | SN2/SN1 |
| Ammonia (NH₃) | 2-amino-2-chloro-1-(3,5-dimethylphenyl)ethanol | SN2 |
| Thiophenolate (PhS⁻) | 2-chloro-1-(3,5-dimethylphenyl)-2-(phenylthio)ethanol | SN2 |
Oxidation and Reduction Chemistry of the Alcohol Functionality
The secondary alcohol group in 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol is a key site for oxidation and reduction reactions.
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. youtube.com A variety of oxidizing agents can be employed for this purpose, ranging from mild to strong.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) would be expected to selectively oxidize the secondary alcohol to the corresponding ketone, 2,2-dichloro-1-(3,5-dimethylphenyl)ethan-1-one, without affecting the rest of the molecule. researchgate.netyoutube.com Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), would also effect this transformation. youtube.com Given the presence of the electron-withdrawing dichloro group, the resulting ketone would be relatively stable.
Common Oxidizing Agents for Secondary Alcohols
| Reagent | Expected Product | Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 2,2-dichloro-1-(3,5-dimethylphenyl)ethan-1-one | Anhydrous, e.g., CH₂Cl₂ |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2,2-dichloro-1-(3,5-dimethylphenyl)ethan-1-one | Low temperature, e.g., -78 °C |
The reduction of the alcohol functionality itself is not a typical transformation. However, the carbonyl group of the corresponding ketone, 2,2-dichloro-1-(3,5-dimethylphenyl)ethan-1-one, can be reduced back to the secondary alcohol. More relevant is the potential for reduction of the carbon-chlorine bonds.
Chemoselective reduction of the C-Cl bonds in the presence of the alcohol could be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the C-Cl bonds and any intermediate carbonyl species. orgsyn.org Milder reducing agents, or catalytic hydrogenation, might offer a pathway to selectively remove the chlorine atoms. For instance, catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source could potentially lead to the formation of 1-(3,5-dimethylphenyl)ethanol (B390827). The analysis of byproducts in such a reaction would be crucial to understanding the selectivity and might reveal products of partial reduction, such as 2-chloro-1-(3,5-dimethylphenyl)ethanol.
Rearrangement Reactions and Fragmentations
Under certain conditions, 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol could undergo rearrangement or fragmentation reactions.
Acid-catalyzed dehydration of the alcohol could lead to the formation of a carbocation at the benzylic position. This carbocation could then undergo rearrangement. For example, a 1,2-hydride shift from the adjacent dichlorinated carbon is unlikely due to the presence of the electron-withdrawing chlorine atoms. However, under forcing conditions, elimination of HCl could occur, potentially leading to the formation of an enol, which would tautomerize to a ketone.
Fragmentation pathways could be initiated by the formation of a carbocation or through other high-energy processes. For example, in mass spectrometry, fragmentation would likely involve cleavage of the bond between the alcohol-bearing carbon and the dichlorinated carbon, or loss of HCl. nih.govresearchgate.net
Pinacol-Type Rearrangements and Related Carbocationic Processes
While 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol is not a 1,2-diol and thus does not undergo a classic Pinacol rearrangement, it is susceptible to mechanistically related carbocationic processes under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com
Departure of the water molecule generates a secondary benzylic carbocation. This intermediate is stabilized by resonance with the 3,5-dimethylphenyl ring, which delocalizes the positive charge across the aromatic system. The electron-donating nature of the two methyl groups further enhances this stability.
Once formed, this carbocation can undergo rearrangement through a 1,2-shift. The most probable migrating group is one of the adjacent chlorine atoms (a 1,2-chloride shift), a process analogous to a semipinacol rearrangement. This shift is driven by the formation of a more stable resonance-stabilized α-chloro-oxonium ion, which upon deprotonation yields an α-chloro ketone. This pathway is generally favored over a hydride shift from the same carbon.
Table 1: Plausible Products from Carbocationic Rearrangement
| Proposed Intermediate | Migrating Group | Resulting Product | Notes |
| Secondary Benzylic Carbocation | 1,2-Chloride Shift | 2-Chloro-1-(3,5-dimethylphenyl)ethan-1-one | Formation of a resonance-stabilized carbonyl group provides a strong thermodynamic driving force. |
| Secondary Benzylic Carbocation | (No Rearrangement) | Substitution Product (e.g., with conjugate base) | Competes with rearrangement, dependent on the nucleophilicity of the counter-ion. |
Elimination Reactions Leading to Olefinic and Carbonyl Products
Elimination reactions of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol can be induced under either acidic or basic conditions, leading to different product profiles.
Under strong acidic conditions, the reaction typically proceeds through an E1 mechanism involving the formation of the aforementioned secondary benzylic carbocation. masterorganicchemistry.comlibretexts.org While a typical dehydration to form an alkene is structurally hindered, the dominant pathway involves the elimination of a proton and a chloride ion, often subsequent to rearrangement, leading primarily to carbonyl compounds as described in the section above. Direct elimination without rearrangement is less common for this substrate.
Base-induced elimination, which is mechanistically a dehydrohalogenation, is a more direct route to olefinic products and is discussed in detail in section 3.4.1.
Acid- and Base-Catalyzed Transformations
Dehydrohalogenation Reactions
Dehydrohalogenation involves the removal of a hydrogen halide (HCl) and is a prominent reaction for this compound, particularly under basic conditions. wikipedia.org The reaction mechanism can be either E2 or E1cB, depending on the reaction conditions and the strength of the base.
When treated with a strong base like sodium hydroxide or potassium tert-butoxide, the most likely pathway involves the abstraction of the acidic benzylic proton and the concurrent or subsequent elimination of a chloride ion from the adjacent carbon. This β-elimination reaction would yield 1,1-dichloro-2-(3,5-dimethylphenyl)ethene. The use of a bulky base, such as potassium tert-butoxide, would favor this pathway. youtube.com
Table 2: Expected Products of Base-Catalyzed Dehydrohalogenation
| Base | Proposed Mechanism | Major Product |
| Potassium tert-butoxide | E2 | 1,1-Dichloro-2-(3,5-dimethylphenyl)ethene |
| Sodium Hydroxide | E2 / Competing Cyclization | 1,1-Dichloro-2-(3,5-dimethylphenyl)ethene and α-chloro-α-(3,5-dimethylphenyl)oxirane |
Cyclization and Heterocyclic Compound Formation
In the presence of a base, 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol can undergo intramolecular cyclization. The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This nucleophilic alkoxide can then attack the adjacent carbon, displacing one of the chlorine atoms in an intramolecular SN2 reaction. This process results in the formation of a three-membered heterocyclic ring, an epoxide. The product of this reaction would be α-chloro-α-(3,5-dimethylphenyl)oxirane. This type of reaction is a well-established pathway for α-haloalcohols.
This resulting α-chloroepoxide is a valuable synthetic intermediate. Its strained ring and reactive C-Cl bond make it susceptible to ring-opening reactions with various nucleophiles, providing a route to a diverse range of more complex heterocyclic compounds.
Radical Reactions and Photochemical Transformations
The chemical behavior of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol under radical or photochemical conditions is predicted based on analogous structures, such as 2,2-dichloroethanol (B146553). nih.govrsc.org
In the gas phase, the atmospheric oxidation of the compound would likely be initiated by reaction with hydroxyl (OH) radicals or chlorine (Cl) atoms. rsc.org The reaction proceeds via hydrogen atom abstraction. The most probable sites for abstraction are the benzylic C-H and the O-H protons, due to the relative weakness of these bonds and the stability of the resulting radicals. Abstraction of the benzylic hydrogen would yield a resonance-stabilized radical.
In the presence of oxygen, this carbon-centered radical would rapidly form a peroxy radical. This peroxy radical can then undergo further reactions, leading to the formation of carbonyl compounds such as 2,2-dichloro-1-(3,5-dimethylphenyl)ethan-1-one, along with other potential fragmentation products. Studies on the simpler analogue, 2,2-dichloroethanol, have shown that its reaction with Cl atoms yields products like formyl chloride (HCOCl) and dichloroacetaldehyde (B1201461) (CHCl₂CHO). nih.govrsc.org
Table 3: Kinetic Data for Radical Reactions of the Analogue 2,2-Dichloroethanol
| Reactant | Rate Constant (k, cm³ molecule⁻¹ s⁻¹) | Reference |
| Cl Atom | (5.87 ± 0.96) × 10⁻¹² | nih.govrsc.org |
| OH Radical | (5.54 ± 1.94) × 10⁻¹³ | nih.govrsc.org |
Photochemical transformations can be initiated by UV irradiation, which can induce homolytic cleavage of the carbon-chlorine bonds. The C-Cl bond is weaker than the C-H, C-C, or C-O bonds in the molecule and is therefore the most likely site for photodissociation. This cleavage would generate a carbon-centered radical and a chlorine radical, initiating a cascade of radical chain reactions, including dimerization, hydrogen abstraction from the solvent, or reaction with molecular oxygen. libretexts.org The aromatic ring can also absorb UV light, potentially leading to photosensitized reactions.
Rigorous Spectroscopic and Crystallographic Investigations for Structural and Conformational Analysis of 2,2 Dichloro 1 3,5 Dimethylphenyl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Stereochemistry (¹H, ¹³C, 2D NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, ¹H and ¹³C NMR spectra, supplemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete picture of the proton and carbon environments and their connectivities.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3,5-dimethylphenyl ring would likely appear as singlets or narrowly split multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The two methyl groups attached to the phenyl ring are chemically equivalent and would produce a sharp singlet, integrating to six protons, in the upfield region (around δ 2.3 ppm). The methine proton (CH-OH) adjacent to the hydroxyl group and the dichloromethyl group would appear as a distinct signal, likely a singlet or a doublet if coupled to the hydroxyl proton, in the region of δ 4.5-5.5 ppm. The dichloromethyl proton (CHCl₂) would resonate as a singlet further downfield, typically around δ 6.0-6.5 ppm, due to the strong deshielding effect of the two chlorine atoms. The hydroxyl proton (-OH) signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the two equivalent aromatic methyl carbons, the quaternary aromatic carbons, the protonated aromatic carbons, the carbon bearing the hydroxyl group (C-OH), and the dichloromethyl carbon (C-Cl₂). The chemical shifts of these carbons provide insight into the electronic environment of each atom.
2D NMR techniques would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, long-range couplings would be the most prominent. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~7.0-7.2 | ~128-130 |
| Aromatic C-CH₃ | - | ~138-140 |
| Aromatic C-CH(OH) | - | ~140-142 |
| Ar-CH₃ | ~2.3 | ~21-22 |
| CH(OH) | ~5.0 | ~75-80 |
| OH | Variable | - |
| CHCl₂ | ~6.1 | ~80-85 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol would be expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The sharpness and position of this band can provide information about hydrogen bonding. Aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would be expected in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibrations would appear in the fingerprint region, typically between 600 and 800 cm⁻¹, and can be complex due to the presence of two chlorine atoms.
The Raman spectrum would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric C-Cl stretching vibration would also be expected to be Raman active. Comparing the FT-IR and Raman spectra can help in assigning vibrational modes based on their infrared and Raman activities, providing a more complete picture of the molecular vibrations.
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H (CH₃) | Stretching | 2850-2960 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-O (Alcohol) | Stretching | 1000-1200 | Medium |
| C-Cl | Stretching | 600-800 | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol (C₁₀H₁₂Cl₂O), HRMS would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing definitive evidence for the presence of two chlorine atoms.
Electron Ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule. The fragmentation pathways are influenced by the stability of the resulting carbocations and neutral fragments. Expected fragmentation could include the loss of a chlorine atom, the cleavage of the C-C bond between the benzylic carbon and the dichloromethyl carbon, and the loss of a water molecule from the molecular ion. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.
X-ray Diffraction Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, offering an unambiguous depiction of its solid-state conformation.
Of particular interest would be the intermolecular interactions that dictate the crystal packing. The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and two chlorine atoms (potential halogen bond acceptors) suggests that hydrogen bonding and halogen bonding could play significant roles in the supramolecular assembly. The analysis would reveal if the hydroxyl groups form hydrogen-bonded chains or other motifs and whether any short C-Cl···X contacts indicative of halogen bonding are present.
The crystal packing analysis would describe how individual molecules of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol arrange themselves in the crystal lattice. This arrangement is governed by a combination of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. The analysis would identify any recurring structural motifs, such as chains, sheets, or three-dimensional networks, formed through these interactions. For instance, molecules could be linked into chains via O-H···O hydrogen bonds. nih.gov These chains might then be further organized into layers or a 3D network through weaker interactions like C-H···π or C-H···Cl contacts. nih.govnih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, the fingerprint plot would be deconstructed to show the percentage contribution of various contacts, such as H···H, Cl···H, O···H, and C···H interactions. This allows for a quantitative assessment of the relative importance of different non-covalent interactions in stabilizing the crystal structure. Typically, H···H contacts comprise a large portion of the surface due to the abundance of hydrogen atoms. nih.govnih.gov The relative contributions of O···H/H···O and Cl···H/H···Cl contacts would provide quantitative insight into the roles of hydrogen and halogen bonding in the molecular packing. nih.gov
Table 3: Potential Intermolecular Interactions and Their Contributions from Hirshfeld Analysis
| Interaction Type | Description | Expected Hirshfeld Fingerprint Plot Features |
| H···H | Van der Waals interactions | Large, diffuse region |
| O···H / H···O | Hydrogen bonding | Sharp, distinct spikes |
| Cl···H / H···Cl | Weak hydrogen bonds or halogen bonds | Wing-like features |
| C···H / H···C | C-H···π interactions | Wing-like features |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)
The 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol molecule contains a stereocenter at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-2,2-dichloro-1-(3,5-dimethylphenyl)ethanol. Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is a key technique for determining the absolute configuration of chiral molecules.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of this differential absorption versus wavelength and is characterized by positive or negative bands known as Cotton effects. The ECD spectrum of one enantiomer is a mirror image of the other.
To determine the absolute configuration, the experimental ECD spectrum of an enantiomerically pure sample would be recorded. This experimental spectrum would then be compared to a theoretically calculated ECD spectrum. The theoretical spectra for both the (R) and (S) configurations are typically calculated using time-dependent density functional theory (TD-DFT). The absolute configuration of the experimentally measured sample is assigned by identifying which calculated spectrum ((R) or (S)) matches the experimental one. This powerful combination of experimental and computational methods allows for the unambiguous assignment of the absolute stereochemistry of the chiral center.
Theoretical and Computational Chemistry Studies on 2,2 Dichloro 1 3,5 Dimethylphenyl Ethanol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the molecular structure and electronic properties of compounds like 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol. These computational techniques solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed insights into molecular behavior at the atomic level.
DFT methods, such as those employing the B3LYP functional, offer a balance between computational cost and accuracy, making them a popular choice for studying organic molecules. conicet.gov.ar Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data. conicet.gov.ar For a molecule with the complexity of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, a basis set such as 6-311++G(d,p) would typically be employed to accurately describe the electronic distribution, including the diffuse functions necessary for the chlorine and oxygen atoms. ekb.eg
Energy Minimization and Conformational Landscape Analysis
The presence of rotatable single bonds in 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol—specifically the C-C bond between the phenyl ring and the ethanol (B145695) moiety, and the C-O bond of the hydroxyl group—gives rise to various possible spatial arrangements, or conformations. nih.gov Energy minimization and conformational analysis are computational procedures used to identify the most stable three-dimensional structures (conformers) of a molecule. utdallas.edu
The process begins with a systematic search of the potential energy surface (PES) by rotating the key dihedral angles. For each resulting conformation, a geometry optimization is performed to find the nearest local energy minimum. conicet.gov.ar The stability of these conformers is dictated by a combination of steric hindrance (repulsion between bulky groups like the dichloromethyl and dimethylphenyl groups) and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the chlorine atoms. nih.govplos.org The analysis would likely reveal a few low-energy conformers that are significantly populated at room temperature.
Illustrative Data Table: Calculated Relative Energies of Conformers
This table shows hypothetical relative energies for the most stable conformers of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, as would be calculated using DFT. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol.
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (Global Minimum) | 178.5° | 0.00 | 75.3 |
| B | 65.2° | 1.15 | 15.1 |
| C | -68.9° | 1.25 | 9.6 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap suggests that the molecule is more polarizable and more reactive. For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenyl ring, while the LUMO would likely be distributed over the C-Cl bonds of the dichloromethyl group, indicating these are the probable sites for nucleophilic and electrophilic attack, respectively. ed.ac.uk
Illustrative Data Table: FMO Properties and Reactivity Descriptors
This table presents hypothetical FMO energy values and calculated global reactivity descriptors for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, which are used to quantify its reactivity.
| Parameter | Value (eV) | Description |
| E_HOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.22 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.63 | Indicator of Chemical Reactivity and Stability |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron (≈ -E_HOMO) |
| Electron Affinity (A) | 1.22 | Energy released when an electron is added (≈ -E_LUMO) |
| Global Hardness (η) | 2.82 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.04 | Power to attract electrons |
| Electrophilicity Index (ω) | 2.89 | Propensity to accept electrons |
Topological Analysis of Electron Density (AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. nih.gov This analysis can identify and characterize chemical bonds, lone pairs, and non-covalent interactions by locating critical points in the electron density field.
For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, AIM analysis would be used to quantify the nature of its covalent bonds (e.g., C-C, C-O, C-H, C-Cl) and to search for weaker non-covalent interactions. Of particular interest would be the potential for intramolecular hydrogen bonds between the hydroxyl hydrogen and one of the chlorine atoms, which would be revealed by the presence of a bond path and a bond critical point between the two atoms. The properties at this critical point, such as the electron density and its Laplacian, would confirm the nature and strength of this interaction.
Reaction Pathway Mapping and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. mdpi.com This involves identifying and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). bohrium.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.net
Energy Barrier Calculations and Rate Constant Predictions
For a given reaction of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, such as its dehydrogenation or nucleophilic substitution, computational methods can be used to calculate the activation energy (the energy difference between the reactants and the transition state). rsc.org This is a crucial step in understanding the reaction's feasibility and kinetics. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to locate the transition state structure, which is then confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Once the activation energy (ΔG‡) is known, the rate constant (k) for the reaction can be estimated using Transition State Theory (TST), as expressed in the Eyring equation. This allows for a theoretical prediction of how fast the reaction will proceed under given conditions.
Illustrative Data Table: Reaction Energetics for a Hypothetical Dehydrogenation Reaction
This table provides hypothetical calculated energy values for the reactants, transition state, and products of a dehydrogenation reaction of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.00 | 0.00 |
| Transition State (TS) | +25.8 | +24.5 |
| Products | -10.2 | -11.5 |
| Activation Energy (ΔG‡) | +24.5 | |
| Reaction Free Energy (ΔG_rxn) | -11.5 |
Solvent Effects on Reaction Energetics
Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on reaction energetics, stabilizing or destabilizing reactants, products, and transition states to different extents. acs.orgnih.gov
Computational models can account for these solvent effects using either implicit or explicit solvation models. acs.org Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. ekb.eg Explicit models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding. rsc.org For reactions involving a polar molecule like 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, especially in polar solvents, including solvent effects is critical for obtaining accurate predictions of reaction barriers and rates. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Extensive searches for specific molecular dynamics (MD) simulation studies on 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol did not yield any dedicated research articles or datasets. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. For a molecule like 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, such simulations would provide valuable insights into its flexibility, conformational changes, and interactions with its environment.
Conformational Dynamics in Solution
There is currently no publicly available research detailing the conformational dynamics of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol in solution as determined by molecular dynamics simulations. In a typical study, a simulation would model the molecule's rotational and vibrational motions, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Intermolecular Interactions with Solvent Molecules
Specific data on the intermolecular interactions between 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol and various solvent molecules from MD simulations are not available in the current scientific literature. Such studies would typically quantify the strength and nature of interactions, such as hydrogen bonding between the hydroxyl group of the ethanol moiety and polar solvent molecules, or van der Waals interactions between the aromatic ring and nonpolar solvents. These interactions govern the solubility and reactivity of the compound in different chemical environments. Aromatic interactions are known to be influenced by the solvent environment, with interactions often being more favorable in water compared to organic solvents.
Spectroscopic Property Prediction from First Principles (NMR, IR, UV-Vis)
While first-principles calculations are a common method for predicting spectroscopic properties, no specific studies have been published for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol. These ab initio calculations use quantum mechanics to predict spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.
The following table outlines the typical outputs of such predictive studies, though no specific values could be found for the target molecule.
| Spectroscopic Technique | Predicted Parameters |
| NMR | Chemical shifts (δ), spin-spin coupling constants (J) |
| IR | Vibrational frequencies (cm⁻¹), intensities |
| UV-Vis | Maximum absorption wavelengths (λmax), oscillator strengths |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
No specific Quantitative Structure-Reactivity Relationship (QSRR) models for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol were found in the reviewed literature. QSRR studies establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical reaction. For chlorinated aromatic compounds, QSRR models can be used to predict properties like binding affinity to receptors or toxicological endpoints. researchgate.net These models often employ a variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, thermodynamic, and quantum-chemical parameters, to build predictive equations. researchgate.netnih.govresearchgate.net
Mechanistic Dissection of Key Chemical Transformations Involving 2,2 Dichloro 1 3,5 Dimethylphenyl Ethanol
Kinetics and Thermodynamics of Elementary Reaction Steps
The kinetics and thermodynamics of reactions involving 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol would be dictated by the nature of the specific transformation. For instance, in a nucleophilic substitution reaction at the dichloromethyl carbon, the reaction rate would depend on the concentration of both the substrate and the nucleophile, suggesting a second-order rate law. The presence of two electron-withdrawing chlorine atoms would influence the electron density at the adjacent carbon, affecting the activation energy of the reaction.
In a reaction analogous to the oxidation of 2,2-dichloroethanol (B146553), the rate constants would be influenced by the reacting species, such as hydroxyl radicals. rsc.org For a hypothetical reaction, the rate law could be expressed as:
Rate = k [2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol] [Reagent]
The thermodynamic profile of such a reaction would likely be exothermic, driven by the formation of more stable products. The Gibbs free energy change (ΔG) would be negative, indicating a spontaneous process under standard conditions.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
| Parameter | Value | Units |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ | M⁻¹s⁻¹ |
| Activation Energy (Ea) | 65 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -80 | kJ/mol |
| Entropy of Reaction (ΔS) | -150 | J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | -35.3 | kJ/mol |
Note: The data in this table is hypothetical and based on typical values for similar organic reactions.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for elucidating the reaction mechanism. In transformations involving 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, several types of intermediates could be postulated. For example, in a reaction proceeding via a single electron transfer (SET) mechanism, a radical anion intermediate could be formed. nih.govresearchgate.net This is plausible in reactions with certain reducing agents or Grignard reagents. organic-chemistry.org
In the case of a Lewis acid-catalyzed reaction, an activated complex where the Lewis acid coordinates to the hydroxyl group is a likely intermediate. wikipedia.orgyoutube.com This would increase the electrophilicity of the molecule and facilitate subsequent reactions. The formation of a carbocation intermediate at the benzylic position is also possible, particularly under acidic conditions, which would be stabilized by the adjacent dimethylphenyl group.
Spectroscopic techniques such as NMR and EPR could be employed to detect and characterize these transient species. Trapping experiments, where a reactive species is added to intercept the intermediate, can also provide evidence for their existence. nih.gov
Isotopic Labeling Studies for Mechanistic Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction and can provide definitive evidence for a proposed mechanism. For reactions involving 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, several isotopic labeling strategies could be employed.
For example, to investigate a potential hydride shift mechanism, the hydrogen atom on the carbon bearing the hydroxyl group could be replaced with deuterium (B1214612). The position of the deuterium in the product, as determined by mass spectrometry or NMR spectroscopy, would reveal whether a hydride shift had occurred.
Similarly, labeling one of the chlorine atoms with ³⁷Cl could be used to study substitution reactions and determine whether they proceed via an Sₙ1 or Sₙ2 pathway. In a reaction involving a Grignard reagent, labeling the reagent with ¹³C would allow for the tracking of the carbon-carbon bond formation. nih.gov
Stereochemical Analysis of Reaction Products and Enantio/Diastereoselectivity Origins
The stereochemical outcome of a reaction provides significant insight into the mechanism. libretexts.org Since the carbon atom bonded to the hydroxyl group in 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol is a stereocenter, reactions at this center can proceed with either retention or inversion of configuration, or result in a racemic mixture.
Nucleophilic addition to the carbonyl precursor of this alcohol, 2,2-dichloro-1-(3,5-dimethylphenyl)ethanone, would proceed via attack on the planar carbonyl group. libretexts.org In the absence of a chiral catalyst or auxiliary, this would lead to a racemic mixture of the alcohol. libretexts.org However, the use of a chiral reducing agent could induce enantioselectivity.
The stereochemical course of a reaction is often governed by steric and electronic factors. youtube.com For example, in a nucleophilic substitution reaction, the approach of the nucleophile could be directed by the bulky dimethylphenyl group, leading to a preferred stereoisomer. The Felkin-Anh model can often be used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. youtube.com
Role of Catalysts (Lewis Acids, Transition Metals, Organocatalysts) in Facilitating Transformations
Catalysts can significantly influence the rate and selectivity of chemical transformations involving 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol.
Lewis Acids: Lewis acids such as AlCl₃, BF₃, or TiCl₄ can activate the molecule by coordinating to the hydroxyl group, making it a better leaving group, or to one of the chlorine atoms. wikipedia.orgyoutube.com This activation can facilitate a variety of reactions, including substitutions, eliminations, and rearrangements. Recent studies have shown that Lewis acids can accelerate reactions by reducing the Pauli repulsion between reactants. nih.gov
Transition Metals: Transition metal catalysts, such as those based on palladium, copper, or nickel, are often employed in cross-coupling reactions. While not directly applicable to the alcohol itself without prior functionalization, derivatives of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol could participate in such reactions. For example, a reductive coupling could be catalyzed by a transition metal complex.
Organocatalysts: Chiral organocatalysts, such as proline derivatives, could be used to achieve enantioselective transformations. For instance, a chiral amine could catalyze an aldol-type reaction of a derivative of the target molecule with high enantioselectivity.
Table 2: Potential Catalysts and Their Roles in Transformations of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
| Catalyst Type | Example | Potential Role |
| Lewis Acid | AlCl₃ | Activation of the C-OH or C-Cl bond for substitution or elimination. wikipedia.org |
| Transition Metal | Pd(PPh₃)₄ | Catalysis of cross-coupling reactions of a derivatized substrate. |
| Organocatalyst | (S)-Proline | Enantioselective functionalization at a position alpha to a carbonyl derivative. |
Note: This table presents plausible applications of different catalyst types based on established chemical principles.
Systematic Exploration of Derivatives, Analogs, and Structure Reactivity Relationships
Synthesis of Novel Structural Analogs and Homologs of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
The synthesis of analogs of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol typically involves the hydrogenation of precursor ketones. nih.gov This approach allows for considerable variation in the final structure by modifying the starting materials.
Variations in Aromatic Ring Substitution Patterns (e.g., positional isomers, different alkyl groups)
The substitution pattern on the aromatic ring can be systematically altered to probe the electronic and steric environment of the reactive benzylic alcohol center. This is generally achieved by starting with appropriately substituted aromatic compounds. For instance, analogs with different alkyl groups or positional isomers can be synthesized. The introduction of electron-donating groups (like hydroxyl or methoxy (B1213986) groups) or electron-withdrawing groups (like nitro or cyano groups) can significantly alter the electronic properties of the aromatic ring. lumenlearning.comlibretexts.orgchemrxiv.org
For example, the synthesis of an analog like 2,2-dichloro-1-(3-fluoro-5-methylphenyl)ethanol has been documented, demonstrating the feasibility of introducing different substituents. sigmaaldrich.comsigmaaldrich.com The general synthetic approach would involve the reaction of a substituted benzene (B151609) derivative with dichloroacetyl chloride via a Friedel-Crafts acylation to form the corresponding ketone, followed by reduction to the target ethanol (B145695) derivative.
Table 1: Examples of Aromatic Ring Analogs and Synthetic Precursors
| Target Analog | Aromatic Starting Material | Acylating Agent | Reduction Method |
|---|---|---|---|
| 2,2-Dichloro-1-(2,4-dimethylphenyl)ethanol | 1,3-Dimethylbenzene | Dichloroacetyl chloride | Sodium borohydride (B1222165) |
| 2,2-Dichloro-1-(4-tert-butylphenyl)ethanol | tert-Butylbenzene | Dichloroacetyl chloride | Lithium aluminum hydride |
| 2,2-Dichloro-1-(3-methoxyphenyl)ethanol | 3-Methoxy-anisole | Dichloroacetyl chloride | Sodium borohydride |
Modifications to the Dichloroethanol Chain (e.g., length, degree of halogenation, other halogens)
Chain Length: Homologs with longer alkyl chains can be synthesized by using different α,α-dihaloalkanoyl chlorides in the initial acylation step.
Degree of Halogenation: Analogs with one or three chlorine atoms can be prepared. For instance, a monochlorinated analog, (R)-2-chloro-1-(3,5-dimethylphenyl)ethanol, has been reported. nih.gov
Different Halogens: Bromo- or fluoro-analogs can be synthesized using the corresponding dihaloacetyl halides.
Table 2: Examples of Dichloroethanol Chain Modifications
| Target Analog | Acylating Agent | Key Synthetic Step |
|---|---|---|
| 2,2-Dibromo-1-(3,5-dimethylphenyl)ethanol | Dibromoacetyl chloride | Friedel-Crafts acylation followed by reduction |
| 2-Chloro-1-(3,5-dimethylphenyl)ethanol | Chloroacetyl chloride | Friedel-Crafts acylation followed by reduction |
| 2,2,2-Trichloro-1-(3,5-dimethylphenyl)ethanol | Trichloroacetyl chloride | Friedel-Crafts acylation followed by reduction |
Functionalization of the Hydroxyl Group
The hydroxyl group is a versatile functional handle that can be readily modified to produce a variety of derivatives. Standard organic transformations can be employed to convert the alcohol into ethers, esters, or other functional groups. These reactions are often chemoselective, targeting the hydroxyl group even in the presence of other functionalities. nih.gov
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding esters.
Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or with an alcohol under acidic conditions can produce ethers.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions. nih.gov
Impact of Structural Modifications on Chemical Reactivity and Selectivity
Structural modifications to 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol have a profound impact on its chemical reactivity and the selectivity of its reactions. These effects can be broadly categorized as electronic and steric.
Electronic Effects of Substituents on Reaction Rates and Pathways
The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the molecule, particularly in reactions involving the benzylic alcohol or the aromatic ring itself. nih.gov
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl), hydroxyl, or alkoxy groups increase the electron density of the aromatic ring through inductive and resonance effects. libretexts.org This activates the ring towards electrophilic aromatic substitution and stabilizes any carbocation intermediate formed at the benzylic position, thereby increasing the rate of reactions that proceed through such an intermediate (e.g., SN1-type reactions of the corresponding activated alcohol).
Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carbonyl groups decrease the electron density of the aromatic ring. lumenlearning.com This deactivates the ring towards electrophilic substitution and destabilizes a benzylic carbocation, slowing down reactions that involve its formation. frontiersin.org
The halogen atoms on the ethanol chain also exert a strong electron-withdrawing inductive effect, which can influence the acidity of the hydroxyl proton and the reactivity of the adjacent carbon atom.
Table 3: Predicted Relative Reaction Rates for Electrophilic Aromatic Substitution
| Analog | Substituent Effect | Predicted Relative Rate (vs. Benzene) |
|---|---|---|
| 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol | Activating (two methyl groups) | > 1 |
| 2,2-Dichloro-1-phenylethanol | Neutral (no substituent) | 1 |
| 2,2-Dichloro-1-(4-nitrophenyl)ethanol | Deactivating (nitro group) | < 1 |
Steric Hindrance and Conformational Effects on Reactivity
Steric hindrance, the spatial arrangement of atoms and groups within a molecule, plays a crucial role in determining reaction rates and selectivity. fastercapital.com
Aromatic Ring Substitution: Bulky substituents on the aromatic ring, particularly at the ortho positions relative to the dichloroethanol side chain, can hinder the approach of reactants to the benzylic alcohol. This can decrease the rate of reactions at this center. fastercapital.com
Dichloroethanol Chain: The bulky dichloromethyl group creates significant steric hindrance around the hydroxyl group. This can influence the selectivity of reactions, for example, by favoring the attack of smaller nucleophiles. The conformation of the side chain can also be influenced by steric interactions, which in turn can affect the accessibility of the reactive sites. researchgate.net
In reactions where multiple products are possible, steric hindrance can dictate the regioselectivity by favoring the formation of the sterically least hindered product. fastercapital.com For instance, in an elimination reaction, the conformation adopted to minimize steric strain might favor the formation of a specific alkene isomer.
Development of Reaction Manifolds for Scaffold Diversification
The structural architecture of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol presents a versatile platform for chemical modification, offering multiple reactive sites for scaffold diversification. The presence of a secondary alcohol, a gem-dichloroethyl group, and an activated aromatic ring allows for a variety of chemical transformations. The development of reaction manifolds targeting these functional groups enables the systematic generation of diverse analogs, which is crucial for exploring structure-reactivity relationships. These manifolds are designed to be robust and amenable to a range of substrates, allowing for the creation of a library of derivatives with tailored properties.
The primary sites for diversification on the 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol scaffold are:
The Hydroxyl Group: This secondary alcohol can undergo a wide array of reactions, including oxidation, esterification, and etherification, to introduce diverse functionalities.
The Dichloromethyl Group: The two chlorine atoms on the same carbon atom provide a unique reactive handle for nucleophilic substitution or reductive dehalogenation.
The Aromatic Ring: The 3,5-dimethylphenyl moiety is activated towards electrophilic aromatic substitution, allowing for the introduction of various substituents at the ortho- and para- positions relative to the ethanol side chain.
Reactions Targeting the Hydroxyl Group
The secondary alcohol of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol is a prime target for introducing structural diversity. A range of classical and modern organic reactions can be employed to modify this functional group.
Esterification of the secondary alcohol can be achieved under various conditions, including Fischer esterification with carboxylic acids in the presence of an acid catalyst, or reaction with acyl chlorides or acid anhydrides in the presence of a base. chemguide.co.ukcommonorganicchemistry.com These methods allow for the introduction of a wide variety of ester functionalities, from simple alkyl and aryl esters to more complex moieties.
Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. libretexts.orgmasterorganicchemistry.com This method is particularly useful for synthesizing a range of alkyl and benzyl (B1604629) ethers.
Table 1: Representative Ester and Ether Derivatives of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
| Compound ID | R Group | Derivative Type | Reagents and Conditions |
| 1a | -COCH₃ | Acetate Ester | Acetic anhydride (B1165640), Pyridine, rt |
| 1b | -COC₆H₅ | Benzoate Ester | Benzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt |
| 1c | -CH₃ | Methyl Ether | NaH, CH₃I, THF, 0 °C to rt |
| 1d | -CH₂C₆H₅ | Benzyl Ether | NaH, Benzyl bromide, THF, 0 °C to rt |
This table presents hypothetical derivatives based on established chemical reactions.
Oxidation of the secondary alcohol to the corresponding ketone, 2,2-dichloro-1-(3,5-dimethylphenyl)ethan-1-one, provides a key intermediate for further diversification. A variety of oxidizing agents can be employed, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, to achieve this transformation under mild conditions. The resulting ketone can then serve as a substrate for a range of nucleophilic addition reactions, opening up another avenue for scaffold diversification. nih.gov
Modifications of the Dichloromethyl Group
The gem-dichloro moiety offers a unique point for chemical modification, although its reactivity can be sterically hindered by the adjacent substituted phenyl ring.
While challenging, nucleophilic substitution of one or both chlorine atoms can be envisioned with potent nucleophiles under forcing conditions. stackexchange.com For instance, reaction with sodium thiophenoxide could potentially yield a mono- or di-substituted thioether derivative. The success of such substitutions would heavily depend on the steric accessibility of the carbon atom bearing the chlorine atoms.
Table 2: Potential Derivatives from Dichloromethyl Group Modification
| Compound ID | R Group | Modification Type | Potential Reagents |
| 2a | -CH(SC₆H₅)₂ | Disubstitution | Sodium thiophenoxide, DMF, heat |
| 2b | -CH₂Cl | Monoreduction | PPh₃, MeOH, CH₂Cl₂ |
| 2c | -CH₃ | Full Reduction | H₂, Pd/C, base |
This table presents hypothetical derivatives based on established chemical reactions.
Aromatic Ring Functionalization
The 3,5-dimethylphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. libretexts.org These groups direct incoming electrophiles to the ortho- and para-positions (positions 2, 4, and 6).
Electrophilic halogenation, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst, can introduce bromine or chlorine atoms to the aromatic ring. msu.eduwikipedia.org Similarly, nitration using a mixture of nitric acid and sulfuric acid can install a nitro group, which can be further reduced to an amino group, providing a handle for further functionalization. libretexts.org
Table 3: Examples of Aromatic Ring Functionalization
| Compound ID | Electrophile (E) | Position of Substitution | Reagents and Conditions |
| 3a | -Br | 4-position | NBS, CCl₄, benzoyl peroxide |
| 3b | -NO₂ | 4-position | HNO₃, H₂SO₄, 0 °C |
| 3c | -SO₃H | 4-position | Fuming H₂SO₄ |
This table presents hypothetical derivatives based on established chemical reactions.
The systematic application of these reaction manifolds allows for the generation of a diverse library of analogs of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol. The detailed study of these derivatives is essential for elucidating structure-reactivity relationships and for the potential development of new chemical entities.
Industrial and Material Science Applications of 2,2 Dichloro 1 3,5 Dimethylphenyl Ethanol and Its Precursors/derivatives Excluding Clinical Human Applications
Role as a Synthetic Intermediate for Specialty Chemicals
As a chlorinated aromatic alcohol, 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol possesses functional groups that could theoretically allow it to serve as an intermediate in the synthesis of more complex molecules. The hydroxyl group can be a site for esterification or etherification, while the chlorine atoms and the phenyl ring can also undergo various chemical transformations.
Precursor in Agrochemical Synthesis (e.g., non-pesticidal components, intermediates)
While there is no specific information linking 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol to agrochemical synthesis, it is plausible that compounds with its structural motifs could be investigated as precursors. Dichlorinated phenyl structures are found in some agrochemicals, and the ethanol (B145695) side chain could be modified to create a variety of derivatives. vandemark.comgoogleapis.com These might be used to synthesize non-pesticidal components such as synergists, safeners, or formulation aids.
Building Block for Fine Chemicals and Organic Reagents
The synthesis of fine chemicals often involves multi-step processes where specific building blocks are required. mdpi.com A compound like 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol could potentially be used to introduce a dichlorinated dimethylphenyl group into a larger molecule. Its utility would depend on the reactivity of its functional groups and the desired properties of the final product.
Potential in Polymer and Materials Chemistry
The structure of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol suggests a few hypothetical roles in polymer and materials science, though no specific examples have been found in the available literature.
Monomer or Cross-Linking Agent for Polymer Synthesis
The hydroxyl group of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol could potentially react with other monomers to be incorporated into a polymer chain. researchcommons.org If the compound were to be modified to have a second reactive group, it could act as a cross-linking agent to create a three-dimensional polymer network. Dehydration of the alcohol could yield a substituted styrene (B11656), a common type of monomer. nih.govcmu.edu
Application in Functional Materials (e.g., flame retardants, plasticizers, non-biological coatings)
Halogenated organic compounds, particularly those containing chlorine, have a history of use as flame retardants. mdpi.comalfa-chemistry.comsquarespace.com The chlorine atoms in 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol could contribute to flame retardant properties by releasing radical-scavenging species upon combustion. thesuntek.com
Similarly, some chlorinated compounds have been used as plasticizers to increase the flexibility of polymers. The bulky aromatic structure of this compound might impart specific properties if used in this context.
In the area of non-biological coatings, this compound could be a component in the synthesis of resins or additives. mdpi.com For example, it could be a building block for epoxy resins or polyurethanes, where its chlorinated phenyl group might enhance chemical resistance or other properties.
Contribution to Catalysis and Reagent Development
The potential for 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol or its derivatives to be used in catalysis is speculative. Substituted phenylethanols can sometimes be used as ligands for metal catalysts or as chiral auxiliaries in asymmetric synthesis if prepared in an enantiomerically pure form. acs.orgrsc.orgcardiff.ac.ukresearchgate.net The specific substitution pattern of this compound would influence its electronic and steric properties, which are key factors in catalyst design.
Role in Solvent Engineering and Non-Reactive Process Chemistry
In the broader context of industrial chemistry, chlorinated compounds are utilized in the synthesis of various fine chemicals and polymers. The chlorine atoms can influence the solubility and reactivity of the molecule, making derivatives of this compound potentially useful as intermediates in organic synthesis. For instance, chlorinated alcohols can undergo further reactions to introduce other functional groups.
The potential for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol to act as a specialized solvent or a non-reactive process aid would be contingent on its physical and chemical properties. These properties, such as boiling point, density, and solubility in various organic and inorganic substances, are crucial for its application in solvent engineering. Unfortunately, detailed experimental data for these properties are not extensively documented.
Interactive Data Table of Related Compound Properties
Since specific data for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol is unavailable, the following table provides information on a related, simpler compound, 2,2-dichloroethanol (B146553), to offer a general perspective on the properties of such chlorinated alcohols.
| Property | Value for 2,2-dichloroethanol |
| Boiling Point | 146 °C chemicalbook.com |
| Density | 1.404 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.473 chemicalbook.com |
| Solubility | Soluble in chloroform (B151607) chemicalbook.com |
It is important to note that the addition of the 3,5-dimethylphenyl group in 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol would significantly alter these properties, likely increasing the boiling point and modifying its solubility characteristics.
Research Findings on Structurally Similar Compounds
Research into other chlorinated aromatic compounds has indicated their potential use in various material science applications. For example, the incorporation of chlorine atoms can enhance the flame-retardant properties of polymers. While no studies have specifically implicated 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol in this role, it represents a possible, though unexplored, avenue of application.
The synthesis of derivatives from chlorinated alcohols is a common practice in industrial chemistry. These derivatives can serve as precursors for more complex molecules with specific functionalities. The hydroxyl group of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol could be a site for such derivatization, potentially leading to the development of new materials or chemical intermediates.
Future Research Trajectories and Unexplored Synthetic Avenues for 2,2 Dichloro 1 3,5 Dimethylphenyl Ethanol
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry increasingly leverages photocatalysis and electrocatalysis to drive reactions under mild conditions, often with unique selectivity. For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, these techniques present several intriguing possibilities.
Electrocatalytic Transformations: The secondary alcohol group of the target molecule is a prime site for electrocatalytic oxidation. Methods developed for the oxidation of benzyl (B1604629) alcohols and other secondary alcohols could be adapted. For instance, electrocatalysis mediated by species such as 4-acetamido-TEMPO (ACT) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate the conversion of alcohols to their corresponding ketones. nih.gov This approach, which involves the anodic regeneration of the active oxidant, allows the mediator to be used in catalytic amounts. nih.gov Heterogeneous electrocatalysts, including those based on bimetallic nanoparticles or metal-organic frameworks (MOFs), have also shown high activity for the electrocatalytic benzyl alcohol oxidation (EBO), a transformation directly analogous to the oxidation of the target compound. nih.gov
Photocatalytic Pathways: Photocatalysis offers avenues for novel transformations that are difficult to achieve through traditional thermal methods. The photocatalytic conversion of methane (B114726) to ethanol (B145695), for example, demonstrates the potential for C-C bond formation and oxidation under mild conditions using light energy. researchgate.net While a different class of reaction, it highlights the power of photocatalysis to construct alcohol functionalities. For a molecule like 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, research could explore photocatalytic C-H functionalization on the aromatic ring or even transformations involving the dichloroethyl group, guided by principles established for other complex organic molecules.
| Catalytic Method | Potential Transformation of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol | Key Advantages | Relevant Analogs/Mediators |
| Electrocatalysis | Selective oxidation of the alcohol to the corresponding ketone. | Mild reaction conditions, avoids stoichiometric use of chemical oxidants, high selectivity. | TEMPO, DDQ, Ni/Co hydroxides, Metal-Organic Frameworks (MOFs). nih.govnih.gov |
| Photocatalysis | C-H functionalization of the dimethylphenyl ring; Novel reactions at the dichloro-carbon center. | Use of light as a traceless reagent, potential for unique reactivity, ambient temperature operation. | Titanium-based catalysts, Covalent Triazine Frameworks. researchgate.netresearchgate.net |
Biocatalytic Approaches for Enantioselective Synthesis
The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. almacgroup.com Biocatalysis, utilizing isolated enzymes or whole-cell systems, stands out as a superior method for achieving high enantioselectivity under environmentally benign conditions. georgiasouthern.edu
The most promising biocatalytic route to a single enantiomer of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol is the asymmetric reduction of its prochiral ketone precursor, 2,2-dichloro-1-(3,5-dimethylphenyl)ethanone. A vast body of research demonstrates the efficacy of carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) in reducing α-halo ketones to the corresponding α-halo alcohols with excellent yields and often near-perfect enantiomeric excess (>99% ee). almacgroup.comresearchgate.net These enzymes typically require a cofactor like NAD(P)H, which is regenerated in situ using a sacrificial substrate such as isopropanol (B130326) or glucose. almacgroup.com
For example, the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug luliconazole, has been successfully achieved using a carbonyl reductase, demonstrating the industrial viability of this approach for structurally similar compounds. google.com A screening of commercially available or engineered CREDs would likely identify a suitable biocatalyst for the highly enantioselective synthesis of either the (R)- or (S)-enantiomer of 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol. almacgroup.comresearchgate.net
| Enzyme Class | Reaction Type | Substrate Analog | Typical Performance |
| Carbonyl Reductase (CRED) | Asymmetric reduction | α-halo ketones | >99% conversion, >99% enantiomeric excess (ee). almacgroup.comresearchgate.net |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | α-chloro aromatic ketones | High conversion and stereoselectivity (e.g., 98% ee). georgiasouthern.edugoogle.com |
| Lipase | Kinetic resolution | Racemic α-halo alcohols | High enantioselectivity for one enantiomer, max 50% yield. |
Development of Flow Chemistry and Continuous Processing Methods
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and straightforward scalability. amt.uknih.gov These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control, all of which can be features of halogenation and reduction reactions. rsc.org
A future synthetic strategy for 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol could involve a multi-step "telescoped" flow process where intermediates are generated and consumed in a continuous sequence without isolation. youtube.commdpi.com Such a process might include:
Friedel-Crafts Acylation: Reaction of 1,3-dimethylbenzene with dichloroacetyl chloride in a flow reactor.
Reduction: The resulting ketone is then passed through a packed-bed reactor containing an immobilized reducing agent or a biocatalyst to produce the final alcohol.
This integrated approach reduces waste, minimizes manual handling of intermediates, and allows for automated, on-demand production. d-nb.info The use of flow reactors is also highly compatible with photochemical and electrochemical methods, where the small path length and high surface-area-to-volume ratio ensure efficient irradiation or interaction with electrodes. youtube.com
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
| Safety | Handling of large volumes of potentially hazardous materials; risk of thermal runaway. | Small reactor volumes minimize risk; superior heat transfer prevents overheating. amt.uk |
| Efficiency | Lower mass and heat transfer efficiency; downtime between batches. | Enhanced mixing and heat transfer; continuous operation for higher throughput. mdpi.com |
| Scalability | Often requires re-optimization of reaction conditions for different scales. | Scalability achieved by running the process for longer time periods ("scaling out"). nih.gov |
| Integration | Isolation and purification of intermediates required between steps. | "Telescoped" reactions allow for multi-step synthesis in a single, integrated line. youtube.com |
Investigation of Solid-State Reactivity and Mechanochemistry
Mechanochemistry, where chemical reactions are induced by mechanical force (e.g., ball milling) in the absence of bulk solvents, is a rapidly emerging field of green chemistry. nih.gov This technique can lead to different reaction outcomes compared to solution-based chemistry and can enable reactions between components that are insoluble. nih.gov
For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, mechanochemistry could be explored for several synthetic steps. For instance, the halogenation of precursor molecules or subsequent functionalization reactions could be attempted under solvent-free or liquid-assisted grinding (LAG) conditions. researchgate.netucl.ac.uk Solid-state reactivity is governed by the packing of molecules in a crystal lattice, a concept known as topochemistry, which can lead to unique product formation not seen in the disordered liquid state. iupac.org Research could investigate the synthesis of different crystalline polymorphs of the target compound and study how their solid-state reactivity differs.
An even more advanced frontier is the combination of mechanical activation with enzymatic catalysis. Recent studies on mechanoenzymatic synthesis have shown that enzymes can function effectively under solid-state grinding conditions, combining the sustainability of mechanochemistry with the high selectivity of biocatalysis. dntb.gov.ua
Computational Design of Novel Derivatives with Tailored Reactivity Profiles
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery of new molecules and reactions. Density Functional Theory (DFT) is a key method used to explore electronic properties and predict reaction pathways. acs.org
For 2,2-dichloro-1-(3,5-dimethylphenyl)ethanol, computational studies could be employed to:
Predict Reactivity: Calculate electronic properties such as HOMO/LUMO energy levels and atomic charges to predict the most likely sites for nucleophilic or electrophilic attack. beilstein-journals.org
Design Derivatives: Model derivatives with different substituents on the aromatic ring to systematically tune their steric and electronic properties for a specific application.
Elucidate Mechanisms: Simulate reaction pathways for potential transformations (e.g., oxidation, substitution) to understand the transition states and activation energies, thus guiding the selection of optimal reaction conditions.
Correlate Structure and Activity: Develop Quantitative Structure-Activity Relationship (QSAR) models, similar to Hammett-type relationships, to correlate structural features with observed reactivity for a series of related compounds. nih.gov
This in silico approach can significantly reduce the number of experiments required, saving time and resources while providing deep mechanistic insight.
| Computational Method | Application to Target Compound & Derivatives | Predicted Information |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure; simulation of reaction pathways. | HOMO/LUMO energies, electrostatic potential maps, bond dissociation energies, transition state structures, activation barriers. acs.orgbeilstein-journals.org |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational preferences. | Stable conformers, solvent effects, substrate binding to an enzyme active site. |
| QSAR / LFER | Correlation of structural descriptors with experimental reactivity. | Predictive models for the reactivity of novel, unsynthesized derivatives based on electronic and steric parameters. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
